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molecular formula C13H10BrN3O B8404678 6-bromo-2-(3-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

6-bromo-2-(3-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B8404678
M. Wt: 304.14 g/mol
InChI Key: KCSXIWGRTDIEPT-UHFFFAOYSA-N
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Patent
US07622479B2

Procedure details

Phosphorus pentaoxide (23.8 g) was added to methanesulfonic acid (85 ml), the mixture was stirred at 100° C. for 1 hour to give a solution. To the solution were added 2,3-diamino-5-bromopyridine (Compound of Reference Example 1) (15.8 g) and 3-methoxybenzoic acid (12.7 g), and the mixture was stirred at 100° C. for 1 hour. The reaction mixture was poured onto ice, neutralized with 8 N sodium hydroxide, and extracted with ethyl acetate-tetrahydrofuran (3:1, v/v). The organic layer was washed with water and dried over MgSO4. The solvent was distilled off under reduced pressure, and crystals were collected by filtration to obtain 6-bromo-2-(3-methoxyphenyl)-1H-imidazo[4,5-b]pyridine (21.3 g, 84%).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CS(O)(=O)=O.[NH2:20][C:21]1[C:26]([NH2:27])=[CH:25][C:24]([Br:28])=[CH:23][N:22]=1.[CH3:29][O:30][C:31]1[CH:32]=[C:33]([CH:37]=[CH:38][CH:39]=1)[C:34](O)=O.[OH-].[Na+]>>[Br:28][C:24]1[CH:25]=[C:26]2[NH:27][C:34]([C:33]3[CH:37]=[CH:38][CH:39]=[C:31]([O:30][CH3:29])[CH:32]=3)=[N:20][C:21]2=[N:22][CH:23]=1 |f:4.5|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
85 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
NC1=NC=C(C=C1N)Br
Name
Quantity
12.7 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate-tetrahydrofuran (3:1
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N=C(N2)C2=CC(=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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